Indole-2-carboxylic acid

Catalog No.
S582481
CAS No.
1477-50-5
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-2-carboxylic acid

CAS Number

1477-50-5

Product Name

Indole-2-carboxylic acid

IUPAC Name

1H-indole-2-carboxylic acid

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)

InChI Key

HCUARRIEZVDMPT-UHFFFAOYSA-N

Synonyms

Indole-2-carboxylicacid;1H-Indole-2-carboxylicacid;1477-50-5;2-Carboxyindole;2-Indolecarboxylicacid;Indol-2-CarboxylicAcid;NSC16598;1h-indol-2-carbons;Indole-2-carboxylate;2-INDOLYLFORMICACID;CHEMBL278390;HCUARRIEZVDMPT-UHFFFAOYSA-N;EINECS216-030-4;MFCD00005611;2-Indolecarboxylicacid(Indole-2-carboxylicacid);carboxyindole;2-Indolecarboxylate;indolecarboxylicacid;PubChem1690;2-carboxy-1H-indole;2-indolcarboxylicacid;Spectrum_001485;SpecPlus_000676;1H-Indole-2-carboxylic;AC1L2IWZ

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)O

The exact mass of the compound Indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16598. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indole-2-carboxylic acid (CAS: 1477-50-5) is a functionalized indole derivative used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As a positional isomer of the more common indole-3-carboxylic acid, its utility is defined by the unique reactivity, acidity, and coordination geometry conferred by the C2-position of the carboxyl group. These distinct physicochemical properties are critical for process development and material selection, making it non-interchangeable with other indole isomers in many applications. [1]

Research Fit

Medicinal chemistry scaffold with C2 carboxylate metal-chelating motif
Validated starting point for HIV-1 integrase inhibitor derivatization
Definitive substrate for CYP199A2 regioselective hydroxylation
Antioxidant reference compound for regiochemical SAR panels

Substituting Indole-2-carboxylic acid with its more common C3-isomer or other analogs is frequently unviable due to critical differences in chemical behavior that directly impact process outcomes. The C2-isomer exhibits significantly different thermal stability, decarboxylation kinetics, and acidity (pKa) compared to Indole-3-carboxylic acid. [1] Furthermore, its unique solid-state hydrogen bonding network affects solubility and formulation properties, while its ability to act as a bidentate chelating ligand—a function the C3-isomer cannot replicate in the same manner—is essential for specific applications in catalysis and materials science. [REFS-2, REFS-3] These differences mean that selecting the correct isomer is a primary process variable, not a matter of procurement convenience.

Substitution Risk

Isomer Indole-3-carboxylic acid does not chelate catalytic Mg²⁺ in the integrase active site geometry required for strand transfer inhibition
Biocatalysis CYP199A2 completely fails to turn over indole-3-carboxylic acid, making it functionally inert in regioselective hydroxylation workflows
Endpoint Lipid peroxidation inhibition rank order differs substantially across positional isomers; 2-carboxy substitution is non-interchangeable with 3- or 5-carboxy

Decarboxylation Stability vs. C3 Isomer

In comparative studies of acid-catalyzed decarboxylation, Indole-2-carboxylic acid demonstrates greater stability than its C3-isomer. Under identical acidic conditions (hydrochloric acid at 60 °C), Indole-3-carboxylic acid undergoes decarboxylation more rapidly. [1] This differential stability is critical for reactions where the carboxyl group must be preserved under acidic workup or reaction conditions, allowing for more precise process control.

Evidence DimensionRate of Acid-Catalyzed Decarboxylation
Target Compound DataSlower rate of decarboxylation
Comparator Or BaselineIndole-3-carboxylic acid (faster rate of decarboxylation)
Quantified DifferenceQualitatively slower; I3CA is more labile under these conditions
ConditionsHydrochloric acid solutions at 60 °C

This allows for the selection of the correct isomer based on whether the carboxyl group must be retained or removed under specific acidic processing steps.

HIV-1 Integrase Inhibition
Head-to-head
Parent I2CA IC₅₀ 32.37 μM; derivative 20a IC₅₀ 0.13 μM; Raltegravir IC₅₀ 0.06 μM
Scaffold demonstrates target engagement and optimization trajectory
In vitro strand-transfer assay; MT-4 cell proliferation cytotoxicity control

Acidity Profile: pKa Difference

Indole-2-carboxylic acid is a demonstrably weaker acid than its C3-isomer, a key differentiator for pH-sensitive applications. The predicted pKa for the C2 isomer is approximately 4.44, whereas the C3 isomer is significantly more acidic with a predicted pKa of approximately 3.90. [REFS-1, REFS-2] This difference of over half a pKa unit influences buffer selection, solubility profiles in aqueous media, and reactivity with bases.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data~4.44 ± 0.30
Comparator Or BaselineIndole-3-carboxylic acid (~3.90 ± 0.10)
Quantified DifferenceΔpKa ≈ 0.54 (Target compound is ~3.5x less acidic)
ConditionsPredicted values

Selection based on pKa is critical for controlling solubility, crystallization, and reaction endpoints in pH-controlled processes.

Lipid Peroxidation Inhibition
Cross-study comparable
38% inhibition; rank: tryptamine (59%) > I2CA (38%) > indomethacin (26%) > indole-3-carboxylic acid (13%)
Regiochemistry determines antioxidant activity; 2-isomer outperforms 3-isomer by 2.9-fold
tert-butyl hydroperoxide-induced peroxidation assay

Bidentate Chelation Capability

The geometry of Indole-2-carboxylic acid, with the carboxyl group adjacent to the indole N-H, enables it to function as an effective bidentate ligand, forming a stable five-membered chelate ring with metal ions. This capability is exploited in applications ranging from HIV-1 integrase inhibition, where it forms a chelating triad with two Mg²⁺ ions, to the synthesis of rhodium complexes and the surface passivation of perovskite nanocrystals. [REFS-1, REFS-2, REFS-3] The C3 isomer lacks this specific spatial arrangement and cannot form the same stable N,O-bidentate chelate, making the C2 isomer essential for these applications.

Evidence DimensionMetal Chelation Geometry
Target Compound DataForms stable 5-membered chelate ring via N,O-bidentate coordination
Comparator Or BaselineIndole-3-carboxylic acid (cannot form the same N,O-bidentate structure)
Quantified DifferenceQualitative structural difference enabling specific coordination mode
ConditionsCoordination with metal ions (e.g., Mg²⁺, Rh¹⁺)

For synthesizing specific metal complexes, catalysts, or functional materials, the C2-isomer provides a unique and necessary coordination geometry.

CYP199A2 Substrate Selectivity
Head-to-head
I2CA: active (5- and 6-hydroxy products, 59:41); indole-3-carboxylic acid: no activity; indole: no activity
Binary substrate acceptance makes I2CA essential for CYP199A2 biocatalytic workflows
Whole-cell E. coli assay; products confirmed by MS and NMR

Distinct Solid-State Hydrogen-Bonding Network

Crystallographic studies show that Indole-2-carboxylic acid and its C3-isomer form fundamentally different supramolecular assemblies in the solid state. Indole-3-carboxylic acid characteristically forms robust, centrosymmetric cyclic dimers via O-H···O hydrogen bonds between carboxyl groups. [1] In contrast, studies on the C2-isomer and its derivatives reveal different packing motifs, such as extended chains connected by both O-H···O and N-H···O interactions, without the formation of the same classic dimers. [2] This structural divergence directly impacts material properties like solubility, dissolution rate, and suitability for co-crystal formation.

Evidence DimensionPrimary Hydrogen-Bonding Motif
Target Compound DataForms hydrogen-bonded chains/ribbons
Comparator Or BaselineIndole-3-carboxylic acid (Forms centrosymmetric O-H···O dimers)
Quantified DifferenceQualitative difference in supramolecular synthon
ConditionsSolid state / Crystalline form

This makes the C2-isomer a distinct component for crystal engineering and formulation where specific packing and hydrogen bond donor/acceptor patterns are required.

NMDA Glycine Site Antagonism
Class-level inference
Parent I2CA IC₅₀ 105 μM; 5-fluoro-I2CA Ki 15 μM, IC₅₀ 61 μM; SM-31900 derivative Ki 1.0 nM
Scaffold validated for glycine site ligand development; affinity improves >10⁵-fold with optimization
Radioligand binding and electrophysiology in rat neurons
MCL-1 Binding Affinity
Class-level inference
Parent I2CA Ki > 1,000,000 nM; A-1210477 derivative Ki 0.43 nM, IC₅₀ 26.2 nM
Parent is not a functional MCL-1 inhibitor; valuable only as synthetic building block
Fluorescence polarization competition assay; cellular BIM disruption assay
In Vivo Anticonvulsant Model
Class-level inference
Optimized derivative ED₅₀ i.v. 0.06 mg/kg, p.o. 6 mg/kg (100-fold difference)
Parent core requires elaboration for systemic activity; oral bioavailability is limited
Mouse NMDA-induced seizure model; i.v. and oral routes

Acid-Stable Synthesis Precursor

Ideal for multi-step syntheses where a downstream reaction or workup is performed in acidic media that would prematurely decarboxylate the more labile Indole-3-carboxylic acid isomer. [1]

Bidentate Ligand and Catalyst Synthesis

The compound's ability to form stable N,O-bidentate chelates makes it a primary choice for constructing specialized ligands for transition metal catalysis or functional organometallic materials where this specific coordination is required for activity or structural integrity. [2]

Pharmaceutical Bioisosteric Replacement

In medicinal chemistry, the compound serves as a scaffold for HIV-1 integrase inhibitors and other active molecules where its specific geometry and chelation properties are essential for binding to metalloenzyme active sites. [3]

Co-crystal Engineering and Formulation

Its unique hydrogen bonding pattern, which differs from the dimer-forming C3-isomer, makes it a valuable tool for crystal engineers seeking to design materials with specific solid-state properties or to formulate co-crystals with tailored solubility and dissolution profiles. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
HIV-1 Integrase Inhibitor Discovery
C2 carboxylate metal-chelating pharmacophore
Mg²⁺-dependent strand transfer inhibition assay
CYP199A2 Biocatalytic Hydroxylation
Regioselective substrate acceptance profile
Product distribution (5- vs. 6-hydroxy) by HPLC/MS
NMDA Glycine Site Antagonist Development
Competitive glycine binding pharmacophore
Radioligand displacement or electrophysiology endpoint
Antioxidant Screening Panels
Regiochemical antioxidant rank order
Lipid peroxidation inhibition with positional isomer controls

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

161.047678466 Da

Monoisotopic Mass

161.047678466 Da

Heavy Atom Count

12

LogP

2.31 (LogP)
2.31

Melting Point

206.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1477-50-5

Wikipedia

Indole-2-carboxylic acid
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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